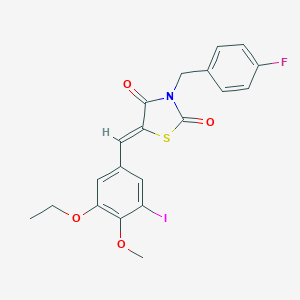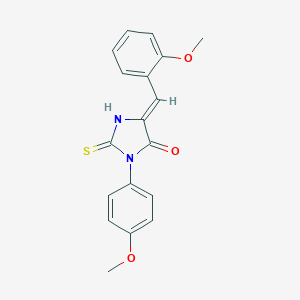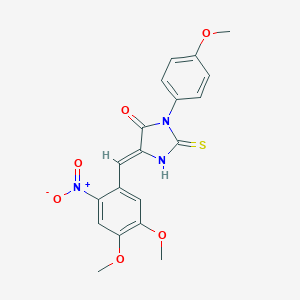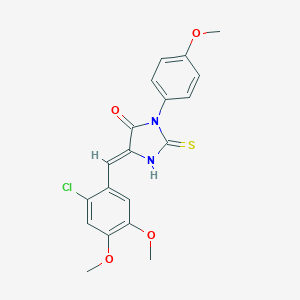![molecular formula C17H12ClFN2OS B307055 (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B307055.png)
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazolones and has been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one is not fully understood. However, it has been proposed that the compound exerts its biological activities by inhibiting various enzymes and proteins involved in cell proliferation and survival. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as tyrosine kinase, topoisomerase, and carbonic anhydrase. The compound has also been found to induce DNA damage and inhibit cell proliferation in cancer cells. In addition, it has been shown to exhibit anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one in lab experiments include its potential therapeutic properties and its ability to inhibit various enzymes and proteins involved in cell proliferation and survival. However, the limitations include its low solubility in water and its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one. One possible direction is to investigate its potential as a chemotherapeutic agent for the treatment of various types of cancer. Another direction is to study its mechanism of action in more detail to better understand its biological activities. Additionally, the compound could be modified to improve its solubility and reduce its toxicity, which may increase its potential for use in vivo.
Synthesemethoden
The synthesis of (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one involves the reaction of 2-amino-4-methylphenol with 2-chloro-6-fluorobenzaldehyde and 2-bromoacetophenone in the presence of potassium carbonate in DMF. The resulting product is then treated with thiosemicarbazide in ethanol to obtain the final product. This method has been reported in various scientific publications and has been found to be efficient in synthesizing this compound in good yields.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit various biological activities such as anticancer, antifungal, antiviral, and antibacterial activities. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting the growth of cancer cells. It has also been found to exhibit antifungal activity against various fungal strains and antiviral activity against herpes simplex virus type 1.
Eigenschaften
Molekularformel |
C17H12ClFN2OS |
|---|---|
Molekulargewicht |
346.8 g/mol |
IUPAC-Name |
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C17H12ClFN2OS/c1-10-5-7-11(8-6-10)20-17-21-16(22)15(23-17)9-12-13(18)3-2-4-14(12)19/h2-9H,1H3,(H,20,21,22)/b15-9- |
InChI-Schlüssel |
VGIIMQDYISWWRF-DHDCSXOGSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)NC2=NC(=O)/C(=C/C3=C(C=CC=C3Cl)F)/S2 |
SMILES |
CC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=C(C=CC=C3Cl)F)S2 |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=C(C=CC=C3Cl)F)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B306972.png)

![4-{[(2E,5Z)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306976.png)
![(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B306978.png)


![3-({(2E,5Z)-5-[4-(methoxycarbonyl)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306983.png)
![4-{[(2E,5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306985.png)


![(5Z)-5-[4-(diethylamino)-2-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B306991.png)
![3-Ethyl-5-[3-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306992.png)

